molecular formula C9H6ClF3 B8067454 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene

1-Chloro-3-(trifluoromethyl)-2-vinylbenzene

Cat. No.: B8067454
M. Wt: 206.59 g/mol
InChI Key: OAQJAILTQCKRDN-UHFFFAOYSA-N
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Description

1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is a versatile fluorinated aromatic compound that serves as a valuable synthetic intermediate in advanced chemical research and development. This structure combines a reactive vinyl group with electron-withdrawing chloro and trifluoromethyl substituents on a benzene ring, making it a promising building block for constructing more complex molecules. The presence of the trifluoromethyl group is of particular interest, as it can significantly influence a compound's metabolic stability, lipophilicity, and overall bioavailability . Researchers can leverage the reactivity of the vinyl group for various polymerization reactions or further functionalization, such as in Diels-Alder reactions or hydrofunctionalization, to create novel monomers and polymers with specialized properties . The chlorine atom offers a handle for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds to diversify molecular architecture . While specific data on this exact molecule is limited, its structural analogs are widely employed in the development of agrochemicals and pharmaceuticals, where the incorporation of fluorine is a key strategy for optimizing biological activity . This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or personal use. REFERENCES: The information presented is based on the analysis of the compound's name and related chemical structures. For detailed specifications, please contact our technical support team. Synonyms: Not yet assigned. CAS Number: Not yet assigned. Molecular Formula: C~9~H~6~ClF~3~ Molecular Weight: 206.59 g/mol (calculated).

Properties

IUPAC Name

1-chloro-2-ethenyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJAILTQCKRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Azides, thiols.

Scientific Research Applications

1-Chloro-3-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in electrophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • The vinyl group in the target compound increases molecular weight and may enhance reactivity in polymerization or cross-coupling reactions.
  • Sulfonyl trifluoromethyl groups (e.g., SO₂CF₃) significantly boost bioactivity in pharmaceutical contexts, as seen in CD73 inhibitors .

Reactivity and Regioselectivity in Lithiation

The regioselectivity of LDA-mediated lithiation varies with substituent patterns:

Compound Preferred Lithiation Site Catalytic Influence (LiCl) Rate Acceleration
1-Chloro-3-(trifluoromethyl)benzene Position 2 5–10x rate increase Upward curvature in kinetics
1-Bromo-3-(trifluoromethyl)benzene Position 6 (steric hindrance) Less pronounced Slower due to larger Br atom
1-Chloro-2,6-d₂-3-(trifluoromethyl)benzene Position 2 or 6 Isotope effects (kH/kD = 2–3) Partial rate limitation

Mechanistic Insights :

  • Chloro and CF₃ Synergy : The chloro group directs lithiation to adjacent positions, while CF₃ stabilizes transition states via electron withdrawal. In LiCl-catalyzed reactions, LiCl forms mixed aggregates (e.g., 8:1 trimer:dimer), accelerating deaggregation of LDA dimers and enhancing regioselectivity .
  • Isotope Effects : Deuterium labeling at position 2 or 6 reveals post-rate-limiting proton transfer, with intramolecular isotope effects (kH/kD ≈ 2–3) indicating kinetic sensitivity at branch points .

Biological Activity

1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is a chemical compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenicity, and potential therapeutic applications.

1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is characterized by the presence of a chloro group and a trifluoromethyl group attached to a vinylbenzene structure. This unique arrangement contributes to its chemical reactivity and biological interactions.

Carcinogenicity

Research indicates that 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene exhibits carcinogenic properties . Studies have shown that it can induce neoplastic lesions in various organs in animal models. Specifically, benign and malignant neoplasms were observed in the liver, adrenal gland, thyroid gland, and uterus of mice and rats exposed to the compound . The evidence suggests a threshold mode of action for its carcinogenic effects, with significant lesions occurring at higher doses.

Sensitization Potential

The compound has been identified as a weak skin sensitizer based on local lymph node assays (LLNAs) conducted in mice. The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was determined to be approximately 31.8% . The stimulation indices (SI) reported for various concentrations indicate that while sensitization is possible, it is not severe.

Systemic Effects

In terms of systemic toxicity, repeated oral exposure to high doses has resulted in observable effects on liver and kidney function. However, these effects were not deemed severe enough to classify the compound as highly hazardous . The no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg based on liver and kidney effects at higher doses.

In Vitro Studies

In vitro studies have suggested that 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is unlikely to be genotoxic; however, some positive results were noted in limited studies . This raises questions about its potential interactions at the molecular level.

Case Studies

Several case studies have focused on the effects of this compound in laboratory settings. For instance, a study involving B6C3F1 mice exposed to varying concentrations through inhalation demonstrated dose-dependent toxicity, with significant changes in hematological parameters at the highest exposure levels .

Potential Therapeutic Applications

Despite its toxicological concerns, there is ongoing research into the utility of 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its unique chemical structure may provide avenues for developing new therapeutic agents.

Summary Table of Biological Activity

Biological Activity Findings
Carcinogenicity Induces neoplastic lesions in multiple organs
Skin Sensitization Weak sensitizer (EC3 ~31.8%)
Systemic Toxicity NOAEL established at 10 mg/kg
Genotoxicity Unlikely based on available data
Potential Applications Intermediate for pharmaceuticals/agrochemicals

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene, and how is regioselectivity controlled?

  • Methodological Answer : The compound is synthesized via regioselective ortholithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction involves deaggregation of LDA dimers as the rate-limiting step, followed by proton transfer at the ortho position relative to the chloro substituent. LiCl catalysis accelerates the reaction by stabilizing intermediates and modifying transition states .

Q. Which spectroscopic techniques are employed to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹⁹F NMR : To analyze trifluoromethyl group environments and confirm substitution patterns.
  • Density Functional Theory (DFT) : Predicts vibrational frequencies and HOMO-LUMO gaps, validated against experimental IR/Raman spectra.
  • Mass Spectrometry : Collision cross-section (CCS) data (e.g., [M+H]+ CCS = 149.4 Ų) aids structural confirmation .

Q. How are thermodynamic properties like stability and reactivity assessed?

  • Methodological Answer : Stability under varying conditions (e.g., temperature, solvent polarity) is tested via accelerated degradation studies. Reactivity is probed through Hammett substituent constants, with the electron-withdrawing trifluoromethyl group enhancing electrophilic substitution resistance .

Advanced Research Questions

Q. What mechanistic insights have isotopic labeling studies provided for ortholithiation?

  • Methodological Answer : Deuterium labeling (e.g., 1-2-d and 1-6-d isomers) revealed post-rate-limiting proton transfer. Kinetic isotope effects (KIEs) showed C2/C6 selectivity is governed by equilibrium between aryl lithium intermediates (2a and 3a), with LiCl shifting selectivity via solvent coordination .

Q. How do computational methods like DFT inform reaction pathway analysis?

  • Methodological Answer : DFT calculations (B3LYP functional) model transition states and activation energies (13–18 kcal/mol). For example, LDA dimer dissociation barriers correlate with solvent-dependent regioselectivity. Solvent effects (THF vs. hexane) are incorporated via continuum solvation models .

Q. What structure-activity relationships (SAR) govern biological activity in fluorinated analogs?

  • Methodological Answer : Comparative SAR studies highlight:

  • Trifluoromethyl groups : Increase lipophilicity and metabolic stability, enhancing antimicrobial potency (e.g., MIC values vs. Candida albicans).
  • Chloro substituents : Improve electrophilic reactivity for covalent binding to target enzymes.
  • Structural analogs : Derivatives lacking fluorine show reduced activity (Table 2, ).

Q. How does LiCl catalysis alter reaction kinetics in ortholithiation?

  • Methodological Answer : LiCl (≥5 mol%) accelerates rates by disrupting LDA aggregates, reducing activation energy. Kinetic studies reveal a saturation regime at low LiCl concentrations, with rate dependencies shifting from [ArH]^1.5 to [ArH]^0.5 as LiCl increases. Solvent polarity (THF vs. Me₂THF) further modulates catalytic efficiency .

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